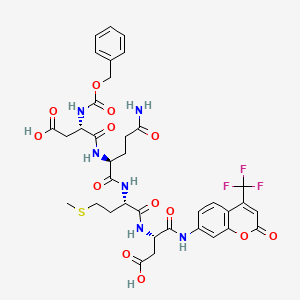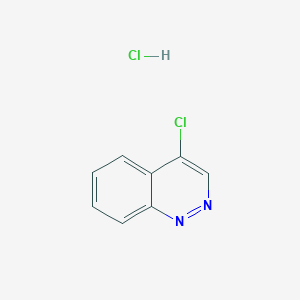
4-Chlorocinnoline hydrochloride
Übersicht
Beschreibung
4-Chlorocinnoline hydrochloride is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of 4-Chlorocinnoline, which is a type of cinnoline . Cinnolines are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-Chlorocinnoline hydrochloride and its derivatives has been a subject of research. For instance, a series of 4-ethynylcinnolines was prepared by Sonogashira reaction of 4-chlorocinnoline with appropriate alkynes . Moreover, Suzuki coupling of 4-chlorocinnoline with boronic esters gave the corresponding 4-arylcinnolines .
Molecular Structure Analysis
The molecular structure of 4-Chlorocinnoline hydrochloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H .
Chemical Reactions Analysis
4-Chlorocinnoline hydrochloride can undergo various chemical reactions. For example, it can participate in Pd-assisted cross-coupling reactions . In these reactions, 4-chlorocinnoline can react with alkynes in a Sonogashira reaction to form 4-ethynylcinnolines . It can also react with boronic esters in a Suzuki coupling to form 4-arylcinnolines .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reactivity of Cinnoline Analogue of Propranolol
- Summary of Application: The study focuses on the synthesis and reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline, a cinnoline analogue of Propranolol. The title compound was prepared by reaction of 4-chlorocinnoline with glycidol/sodium hydride in dry DMF .
- Methods of Application: The compound was prepared by reacting 4-chlorocinnoline with glycidol/sodium hydride in dry DMF. The reaction of this compound with primary and secondary amines leads to aminoalcohols characterized by a high tendency to rearrangement and/or elimination .
- Results or Outcomes: The obtained products were subjected to detailed multinuclear (1H, 13C, 15N) NMR studies .
2. Applications of Chitosan
- Summary of Application: Chitosan, a biopolymer obtained from chitin, has attracted major scientific and industrial interests due to its particular macromolecular structure, biocompatibility, biodegradability and other intrinsic functional properties .
- Methods of Application: Chitosan and its derivatives have practical applications in various industries. In recent years, chitosan has also received much attention in dentistry, ophthalmology, biomedicine and bioimaging, hygiene and personal care, veterinary medicine, packaging industry, agrochemistry, aquaculture, functional textiles and cosmetotextiles, catalysis, chromatography, beverage industry, photography, wastewater treatment and sludge dewatering, and biotechnology .
- Results or Outcomes: Nutraceuticals and cosmeceuticals are actually growing markets, and therapeutic and biomedical products should be the next markets in the development of chitosan .
3. Ion Exchange Resins: Pharmaceutical Applications and Recent Advancement
- Summary of Application: Ion exchange resins (IER) have received considerable attention from pharmaceutical scientists because of their versatile properties as drug delivery vehicles .
- Methods of Application: Research over the last few years has revealed that IER are equally suitable for drug delivery technologies, including controlled release, transdermal, nasal, topical and taste masking .
- Results or Outcomes: Several IER products for oral and peroral administration have been developed for immediate release and sustained release purposes .
4. Evaluation of the Effectiveness of Acid-Neutralizing Property
- Summary of Application: The study focuses on the evaluation of the effectiveness of acid-neutralizing property of antacids .
- Methods of Application: The study involved the use of different samples of antacids and the measurement of the amount of HCl neutralized by each .
- Results or Outcomes: The results showed the effectiveness of each antacid in neutralizing HCl .
5. Multifaceted Applications of Solid Lipid
- Summary of Application: The study focuses on the multifaceted applications of solid lipid in various fields, like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .
- Methods of Application: The study involved the use of different types of lipids that have been synthesized or extracted based on their industrial need .
- Results or Outcomes: The results showed the importance of solid lipids in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
6. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials
- Summary of Application: The study focuses on the pharmacokinetics properties and therapeutic potentials of Berberine in diverse vascular diseases .
- Methods of Application: The study involved the use of Berberine and the evaluation of its pharmacokinetics properties .
- Results or Outcomes: The results showed the therapeutic potentials of Berberine in diverse vascular diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chlorocinnoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAIDPYXXYMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnoline hydrochloride | |
CAS RN |
1949836-94-5 | |
| Record name | Cinnoline, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
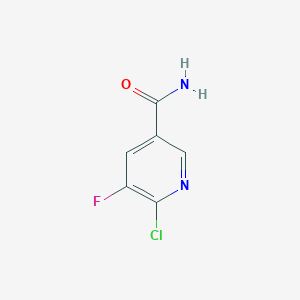

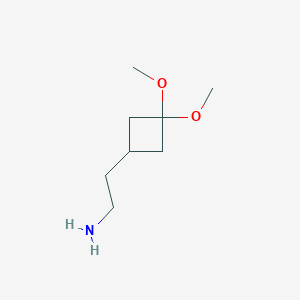
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
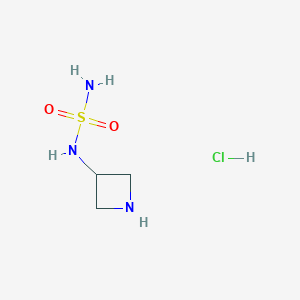
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
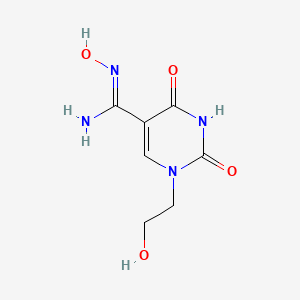




![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
